molecular formula C8H3Cl2NO3 B1293949 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 4693-00-9

6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1293949
CAS No.: 4693-00-9
M. Wt: 232.02 g/mol
InChI Key: VOCGTJXVKKCXJH-UHFFFAOYSA-N
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Description

6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 4693-00-9) is a high-purity chemical intermediate of significant interest in medicinal and organic chemistry research. With a molecular formula of C 8 H 3 Cl 2 NO 3 and a molecular weight of 232.02 g/mol , this compound belongs to the 1H-benzo[d][1,3]oxazine-2,4-dione class, which is recognized as a privileged scaffold for its diverse biological activities. This structure serves as a versatile building block for the synthesis of a wide variety of heterocyclic molecules . Researchers value this compound and its derivatives for their potential to interact with various biological targets. Studies on related 1H-benzo[d][1,3]oxazine-2,4-diones have shown them to be potent inhibitors of targets such as the hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs) . Furthermore, this class of compounds has been investigated for antiallergic, antitumor, antipsychotic, and antimycobacterial properties, making it a critical precursor in developing new therapeutic agents . It is also a key precursor in synthesizing pharmacologically active quinazolinone-based compounds . This product is provided with a purity of not less than 98% . It is intended for research and further manufacturing applications only and is not destined for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6,8-dichloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3Cl2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGTJXVKKCXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196986
Record name 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione
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Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4693-00-9
Record name 3,5-Dichloroisatoic anhydride
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Record name 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione
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Record name 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione
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Record name 6,8-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the chlorination of 1H-benzo[d][1,3]oxazine-2,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 8 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidative cleavage of the oxazine ring can lead to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various amine or thiol derivatives.

    Reduction Reactions: Reduced forms of the compound with altered oxidation states.

    Oxidation Reactions: Cleavage products with different functional groups.

Scientific Research Applications

6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chlorine atoms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazine ring structure also allows for interactions with specific receptors or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents on the benzo[d][1,3]oxazine-2,4-dione scaffold profoundly impacts physicochemical properties:

  • 6,7-Dichloro isomer (4d): Chlorines at positions 6 and 7 create a meta-substitution pattern, reducing electron density in the aromatic ring.
  • 6-Chloro-1-methyl derivative (13f) : Methylation at N1 (melting point 201–202°C) introduces steric hindrance, slightly lowering reactivity compared to unsubstituted derivatives. The chloro group at position 6 directs electrophilic substitution to position 8, as seen in its synthetic applications .

Data Table: Key Properties of Benzo[d][1,3]oxazine-2,4-dione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR) Yield (%) Reference
6,7-Dichloro-1H- (4d) 6-Cl, 7-Cl 233.99 Not reported ¹H-NMR δ 8.08 (s); IR 1760 cm⁻¹ 98
6-Chloro-1-methyl-1H- (13f) 6-Cl, N1-Me 233.66 201–202 ¹H-NMR δ 3.45 (s, 3H); HRMS m/z 233 62
7-Nitro-1H- (1M7 precursor) 7-NO₂ 238.15 Not reported ¹³C-NMR δ 158.2 (C=O) Moderate
6,8-Dibromo-3-(4-BrPh)- (8) 6-Br, 8-Br, 3-(4-BrPh) 475.91 Not reported Not provided Not given

Biological Activity

6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS No. 4693-00-9) is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, characterized by two chlorine substituents on the benzoxazine ring, positions it as a candidate for various biochemical applications, particularly in medicinal chemistry.

  • Molecular Formula : C8H3Cl2NO3
  • Molecular Weight : 232.02 g/mol
  • IUPAC Name : 6,8-dichloro-1H-3,1-benzoxazine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The presence of chlorine atoms enhances its reactivity, making it a valuable tool in biochemical research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In cell line assays:

  • HeLa Cells : The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM.
  • MCF-7 Cells : Similar effects were observed with an IC50 of around 30 µM.

These results indicate that this compound may interfere with cancer cell growth through mechanisms that warrant further investigation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various chlorinated compounds against multidrug-resistant bacterial strains. The results highlighted that this compound was among the most effective compounds tested against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Potential

Another research article focused on the cytotoxic effects of this compound on human cancer cell lines. The study provided insights into its mechanism of action involving apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the common synthesis routes for 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives using triphosgene or diphosgene as cyclizing agents. For example, 2-amino-5-iodobenzoic acid undergoes cyclization with triphosgene in the presence of triethylamine to yield the corresponding oxazine-dione derivative . Optimization involves:

  • Solvent selection : Use 1,4-dioxane or acetic acid to enhance solubility and reaction efficiency.
  • Temperature control : Maintain 20–40°C to prevent side reactions.
  • Catalysts : Triethylamine or HCl improves cyclization kinetics.
  • Yield enhancement : Microwave-assisted synthesis (e.g., 76% yield for 6-iodo derivatives) reduces reaction time and improves purity .

Q. Table 1: Synthesis Conditions and Yields

Starting MaterialCyclizing AgentSolventTemperatureYieldReference
2-amino-5-iodobenzoic acidTriphosgene1,4-dioxane20°C76%
Substituted anthranilic acidDiphosgeneAcetic acid40°C89–98%

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

Methodological Answer: Key techniques include:

  • 1H/13C-NMR : Peaks at δ 8.08 (s, 1H) and δ 158.2 (C=O) confirm the oxazine-dione core and chloro substituents .
  • FT-IR : Bands at 1760 cm⁻¹ (C=O stretching) and 1488 cm⁻¹ (C-Cl) validate functional groups .
  • GC-MS/HR-MS : Molecular ion peaks (e.g., m/z 233 [M+H]+) and isotopic patterns confirm molecular weight and halogen presence .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 0–8°C to prevent degradation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How are the biological activities (e.g., antimicrobial) of this compound evaluated in preliminary assays?

Methodological Answer:

  • Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Antioxidant assays : DPPH radical scavenging or FRAP assays measure electron-donating capacity .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) assess IC₅₀ values .

Advanced Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Methodological Answer:

  • Substituent introduction : Add methyl or benzyl groups at the N1 position (e.g., 1-methyl derivatives) to modulate lipophilicity and target binding .
  • Regioselective halogenation : Introduce bromine or fluorine at C5/C7 to improve metabolic stability .
  • SAR studies : Compare IC₅₀ values of derivatives (e.g., 6-chloro vs. 8-bromo analogs) to identify pharmacophoric motifs .

Q. What crystallographic strategies are used to resolve the crystal structure of this compound?

Methodological Answer:

  • SHELX software : Employ SHELXL for small-molecule refinement and SHELXD for phase determination .
  • Data collection : Use high-resolution synchrotron X-ray data (≤1.0 Å) to resolve chlorine atom positions .
  • Twinned data handling : Apply HKLF5 format in SHELXL to model pseudo-merohedral twinning .

Q. How does microwave-assisted synthesis improve the yield of benzodiazepine-dione derivatives from this compound?

Methodological Answer:

  • Rapid heating : Microwave irradiation (100–150°C) accelerates cyclocondensation with α-amino acids, reducing reaction time from hours to minutes .
  • Enhanced purity : Reduced side reactions (e.g., hydrolysis) yield >95% pure products without column chromatography .

Q. How are analytical methods (e.g., HPLC, GC-MS) validated for quantifying this compound in complex matrices?

Methodological Answer:

  • Calibration curves : Use linear regression (R² ≥0.99) across 0.1–100 µg/mL .
  • LOQ/LOD determination : Signal-to-noise ratios of 10:1 (LOQ) and 3:1 (LOD) ensure sensitivity .
  • Inter-day precision : ≤5% RSD across triplicate runs validates reproducibility .

Q. How can researchers resolve contradictions in reported synthesis yields or spectral data?

Methodological Answer:

  • Replication : Reproduce conditions (e.g., solvent, catalyst) from conflicting studies .
  • Advanced characterization : Use 2D-NMR (e.g., HSQC, HMBC) to distinguish regioisomers .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What strategies address regioselectivity challenges in synthesizing substituted derivatives?

Methodological Answer:

  • Directing groups : Use ortho-amino substituents to guide halogenation or alkylation .
  • Protection/deprotection : Temporarily block reactive sites (e.g., NH with Boc groups) .
  • Microwave optimization : Adjust power and duration to favor kinetic over thermodynamic products .

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